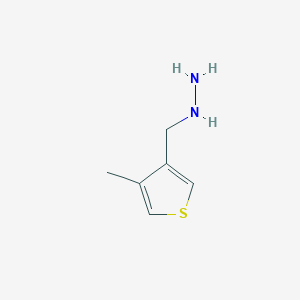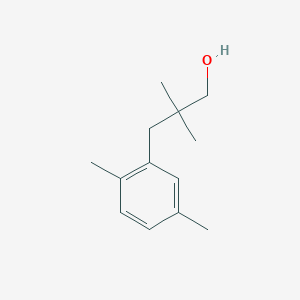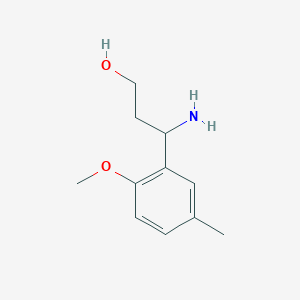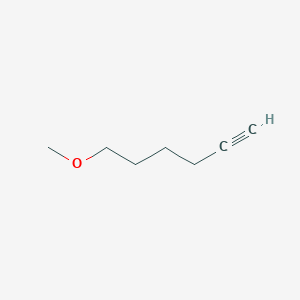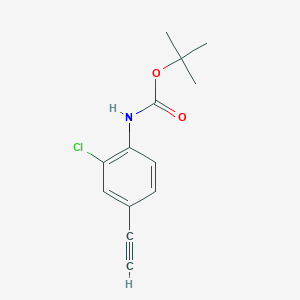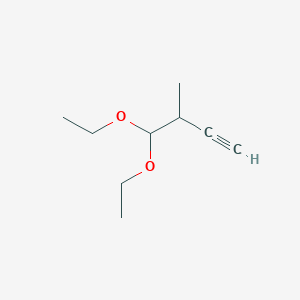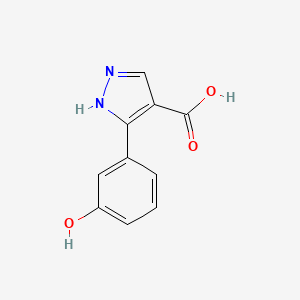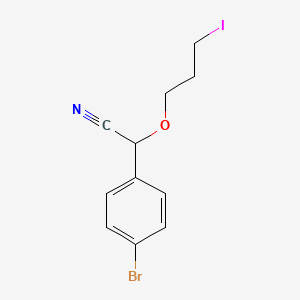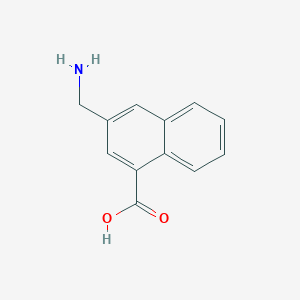
3-(Aminomethyl)-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-naphthoic acid is an organic compound that features a naphthalene ring substituted with an aminomethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 1-naphthoic acid with formaldehyde and ammonia or an amine under acidic conditions. This Mannich reaction introduces the aminomethyl group onto the naphthalene ring.
Industrial Production Methods: In an industrial setting, the synthesis might involve the use of catalysts to improve yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the aminomethyl group efficiently. The reaction conditions typically include elevated temperatures and pressures to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Aminomethyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the naphthalene ring.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce various functional groups onto the naphthalene ring, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-(Aminomethyl)-1-naphthoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3-(Aminomethyl)-1-naphthoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)-5-methylhexanoic acid: Known for its use as an anticonvulsant drug.
3-(Aminomethyl)phenylboronic acid: Utilized in various chemical synthesis applications.
Uniqueness: 3-(Aminomethyl)-1-naphthoic acid is unique due to the presence of both the naphthalene ring and the aminomethyl group, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3-(aminomethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7,13H2,(H,14,15) |
Clé InChI |
NWPMIVZNYZADIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


